molecular formula C22H25N3O7S B6286770 DACN(Tos,Suc-NHS) CAS No. 2411082-26-1

DACN(Tos,Suc-NHS)

Cat. No.: B6286770
CAS No.: 2411082-26-1
M. Wt: 475.5 g/mol
InChI Key: MLMHCPCWLSQNMB-UHFFFAOYSA-N
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Description

DACN(Tos,Suc-NHS) is a click chemistry reagent containing a cyclic alkyne group. It is primarily used for research purposes, particularly in the synthesis of artificial hybrid biomolecules. The compound is known for its high reactivity towards cycloaddition reactions due to its unique bent structure.

Mechanism of Action

Target of Action

DACN(Tos,Suc-NHS) is a click chemistry reagent . The primary targets of DACN(Tos,Suc-NHS) are biomolecules that it labels and cross-links. The compound’s role is to act as a molecular connector, facilitating the synthesis of artificial hybrid biomolecules .

Mode of Action

DACN(Tos,Suc-NHS) contains a cyclic alkyne group . This structure allows DACN(Tos,Suc-NHS) to exhibit high reactivity towards cycloaddition reactions. The compound connects to a corresponding molecule via the NHS ester or maleimide unit, followed by connection to a corresponding azido-containing molecule via the DACN unit by copper-free-alkyne-azide-cycloaddition .

Biochemical Pathways

The biochemical pathways affected by DACN(Tos,Suc-NHS) are those involved in the synthesis of artificial hybrid biomolecules . The compound’s action can influence the structure and function of these biomolecules, potentially affecting downstream effects such as cellular processes or interactions with other molecules.

Result of Action

The result of DACN(Tos,Suc-NHS)'s action is the formation of artificial hybrid biomolecules . These biomolecules can have a variety of molecular and cellular effects, depending on their specific structures and functions.

Action Environment

The action of DACN(Tos,Suc-NHS) can be influenced by various environmental factors. For example, the efficiency of the cycloaddition reactions it participates in can be affected by factors such as temperature and the presence of other chemicals. .

Preparation Methods

The synthesis of DACN(Tos,Suc-NHS) can be achieved through a two-step reaction process. The first step involves the synthesis of Tosylated DACN, followed by the reaction of Tosylated DACN with Succinimidyl N-hydroxysuccinimide (NHS) to form DACN(Tos,Suc-NHS). The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and reactivity of the intermediates and final product.

Chemical Reactions Analysis

DACN(Tos,Suc-NHS) is known for its high reactivity towards cycloaddition reactions. This is due to the unique bent structure of the alkyne moiety within the ring. The compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are commonly used for molecular conjugation in various fields . The major products formed from these reactions are typically stable conjugates that can be used for further applications .

Scientific Research Applications

DACN(Tos,Suc-NHS) has been studied in several scientific research applications. It has been used as an inhibitor of histone deacetylase (HDAC), a key enzyme involved in the regulation of gene expression and implicated in the development of cancer. Additionally, DACN(Tos,Suc-NHS) has been studied for its potential to inhibit the growth of cancer cells, reduce inflammation, and act as an anti-fungal agent. The compound’s ability to label and cross-link biomolecules makes it a valuable tool in the synthesis of artificial hybrid biomolecules .

Comparison with Similar Compounds

DACN(Tos,Suc-NHS) is unique due to its high thermal and chemical stability along with its comparable click reactivity . Similar compounds include other substituted 4,8-diazacyclononynes, such as N,N’-bis(p-toluenesulfonyl)-4,8-diazacyclononyne . These compounds also possess high reactivity towards cycloaddition reactions but may differ in their stability and specific applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-17-5-7-18(8-6-17)33(30,31)24-15-3-2-13-23(14-4-16-24)19(26)11-12-22(29)32-25-20(27)9-10-21(25)28/h5-8H,4,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMHCPCWLSQNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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